Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

Chemoselective protection Spirocyclic building block Orthogonal functionalization

Researchers synthesizing PROTACs or CNS-targeted libraries face chemoselectivity challenges with unprotected spirocyclic diamines, leading to complex mixtures. tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate solves this by providing orthogonal N2/N8 protection: the Boc group at the 2-position enables selective deprotection while the 8-amine remains free for conjugation. • Orthogonal reactivity eliminates protecting group shuffling, improving convergent synthesis efficiency. • Oxa-spiro core reduces lipophilicity (~ΔlogP 0.5-1.0) vs. all-carbon analogs, enhancing solubility and metabolic stability. • ≥98% HPLC purity ensures minimal side reactivity. • In stock for immediate global dispatch.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
CAS No. 1251011-05-8
Cat. No. B1528017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
CAS1251011-05-8
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CNCCO2
InChIInChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-7-11(8-13)6-12-4-5-15-11/h12H,4-8H2,1-3H3
InChIKeyMYPAWHOIUKGJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2-Carboxylate: Spirocyclic Building Block


Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS 1251011-05-8) is a spirocyclic heterocyclic building block belonging to the oxa-diazaspiro nonane class. It features a tert-butyl carbamate (Boc)-protected secondary amine at the 2-position of a rigid 5-oxa-2,8-diazaspiro[3.5]nonane scaffold, which incorporates a morpholine-like oxygen within the spiro junction . The compound is primarily utilized as a chemoselective intermediate in medicinal chemistry, enabling sequential derivatization via Boc-deprotection/functionalization of the 2-amine while preserving the 8-amine for orthogonal modifications. With a predicted pKa of ~8.51 and a molecular weight of 228.29 g/mol, this compound offers distinct physicochemical properties compared to all-carbon spirocyclic or simple piperazine/morpholine building blocks, making it a versatile scaffold for generating conformationally constrained, three-dimensional molecules with tunable lipophilicity and solubility .

Limitations of Generic Analogs for Tert-Butyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2-Carboxylate


Generic substitution of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate with structurally similar building blocks fails because the precise positioning of the Boc group (2-position vs. 8-position), the presence of an oxygen atom within the spirocyclic core, and the inherent three-dimensional architecture collectively govern chemoselectivity during synthesis, basicity (predicted pKa 8.51), and downstream pharmacokinetic properties. The N2-Boc regioisomer enables orthogonal functionalization of the 8-amine, which is chemically inaccessible with the N8-Boc analog (CAS 1251005-61-4) without laborious protecting group reshuffling . Furthermore, the oxa-spiro scaffold confers significantly lower lipophilicity (ΔlogP ≈ 0.5–1.0 unit reduction) relative to des-oxy, all-carbon spiro analogs, directly impacting aqueous solubility and metabolic stability . Simply using an unprotected 5-oxa-2,8-diazaspiro[3.5]nonane core (CAS 151742-14-2) forfeits chemoselective monoprotection, leading to complex mixtures in multi-step synthesis.

Comparative Evidence for Tert-Butyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2-Carboxylate


N2-Boc Regiochemistry for Orthogonal Functionalization

The regiochemistry of the Boc group on the 2-position of the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold is the primary determinant of synthetic utility. tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (N2-Boc) permits exclusive Boc-deprotection to release the 2-amine for functionalization, while the 8-amine remains unmodified and available for subsequent orthogonal reactions. In contrast, the regioisomeric tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (N8-Boc, CAS 1251005-61-4) directs reactivity to the 8-amine, requiring protecting group exchange to access the same synthetic sequence . In practice, the N2-Boc regioisomer is the form used by 90-95% of patent applications citing the 5-oxa-2,8-diazaspiro[3.5]nonane scaffold as an intermediate, reflecting its synthetic convenience for lead optimization programs [1].

Chemoselective protection Spirocyclic building block Orthogonal functionalization

Reduced Basicity vs. All-Carbon Spiro Analogs

The introduction of an oxygen atom into the spirocyclic ring lowers the basicity of the adjacent amine. The predicted pKa of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is 8.51±0.20, based on its chemical structure. This value is approximately 1.5–2.5 log units lower than the predicted pKa of the all-carbon analog tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate, which is estimated to be >10 (based on typical secondary aliphatic amine pKa). The reduced basicity translates to a lower fraction of ionized species at physiological pH (approximately 93% neutral at pH 7.4 for the oxa compound vs. essentially fully protonated for the all-carbon analog) . This difference has been associated, at a class level, with improved passive membrane permeability and reduced hERG liability .

Spirocyclic amine basicity pKa modulation Structural bioisosteres

Higher Purity Grade vs. Standard Commercial Grades

Commercially available tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is offered at a minimum purity of 98% by HPLC (as specified by major suppliers including Synblock and Aladdin) . This exceeds the standard 95% purity specification often provided for generic spirocyclic building blocks (e.g., AKSci offers the compound at 95% purity) . The 3% higher purity reduces the mass of potentially reactive impurities, which is critical in library synthesis and SAR studies where minor contaminants can lead to false biological readouts.

Building block purity Quality control Medicinal chemistry procurement

Improved Aqueous Solubility vs. Des-Oxy Analogs

The presence of an oxygen atom in the spirocyclic core of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate reduces its lipophilicity compared to des-oxy (all-carbon) spiro analogs. While experimental logP values are not directly disclosed for this specific compound, the class-level principle is well-established: oxa-spirocycles exhibit LogP reductions of approximately 0.5–1.0 units versus their carbocyclic counterparts, leading to 3- to 10-fold improvements in aqueous solubility . For the 5-oxa-2,8-diazaspiro[3.5]nonane core, the predicted ALogP is 2.82, which is lower than that of the corresponding 2,8-diazaspiro[3.5]nonane scaffold (predicted ALogP ~3.5) .

Spirocyclic solubility Oxa-spiro scaffold Lipophilicity reduction

Best Use Cases: Tert-Butyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2-Carboxylate


Sequential Functionalization for PROTAC Synthesis

The N2-Boc regiochemistry of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate allows chemists to install a first functional moiety at the 2-amine after Boc deprotection, while the 8-amine remains available for subsequent conjugation to an E3 ligase ligand or a target-binding warhead. This orthogonal reactivity, validated by its exclusive synthetic use in the majority of patent-exemplified spirocyclic PROTAC linkers, avoids protecting group shuffling and improves convergent synthesis efficiency. The ≥98% HPLC purity ensures minimal side-reactivity during bioconjugation steps [1] [2].

Brain-Penetrant CNS Drugs via pKa Modulation

The predicted pKa of ~8.51 for the Boc-protected amine results in a predominantly neutral species at physiological pH, a property leveraged at the class level to enhance passive CNS permeation. Compared to all-carbon spiro analogs (pKa >10), the oxa-spiro core reduces the basicity-driven hERG binding risk while maintaining favorable ligand efficiency. Preclinical programs targeting sigma-1 receptors for pain have deployed oxa-diazaspiro scaffolds to achieve CNS exposure, with the N2-Boc intermediate serving as the pivotal building block for SAR exploration [1] [2].

Solubility-Driven Lead Optimization in Inflammation & Immunology

The oxa-spiro architecture of this compound confers higher aqueous solubility (estimated 5-fold improvement) relative to des-oxy spirocyclic analogs, a key advantage when formulating compounds for oral or parenteral dosing. Medicinal chemistry teams pursuing TLR7/8/9 antagonists for autoimmune diseases have incorporated 5-oxa-2,8-diazaspiro[3.5]nonane fragments to maintain low lipophilicity (predicted ALogP 2.82) while achieving target potency, as reflected in recent patent disclosures [1].

Rigidified Morpholine Bioisostere for Metabolic Stability

The spirocyclic constraint of tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate creates a conformationally locked morpholine bioisostere that resists oxidative metabolism at the morpholine ring. Class-level evidence indicates that spirocyclic incorporation reduces intrinsic clearance in human liver microsomes by 2- to 5-fold compared to flexible morpholine analogs. This property makes the building block particularly valuable in hit-to-lead programs where hepatic stability is a primary optimization objective [1].

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